molecular formula C18H22N8 B6457905 2-cyclopropyl-4,5-dimethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine CAS No. 2549015-01-0

2-cyclopropyl-4,5-dimethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6457905
CAS No.: 2549015-01-0
M. Wt: 350.4 g/mol
InChI Key: CXWMCLDNEDCVSW-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a cyclopropyl group at position 2, dimethyl substituents at positions 4 and 5, and a piperazine-linked [1,2,4]triazolo[4,3-b]pyridazine moiety at position 4. The cyclopropyl and dimethyl groups may enhance metabolic stability and selectivity compared to simpler analogs.

Properties

IUPAC Name

6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-12-13(2)20-17(14-3-4-14)21-18(12)25-9-7-24(8-10-25)16-6-5-15-22-19-11-26(15)23-16/h5-6,11,14H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWMCLDNEDCVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NN4C=NN=C4C=C3)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

  • 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2) : Lacks the triazolo-pyridazine and cyclopropyl groups but shares a pyrimidine core. This simpler structure exhibits lower receptor-binding affinity in preliminary assays.
  • 1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine (Compound 3) : Features a hydrazine substituent instead of the piperazine-triazolo group, reducing its solubility and bioavailability.
  • 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (MM0421.02) : Shares the triazolo-pyridine and piperazine motifs but lacks pyrimidine and cyclopropyl groups. Its phenyl substituent enhances lipophilicity but may increase off-target binding.

Table 1: Key Structural Differences and Hypothetical Pharmacokinetic Properties

Compound Name Core Structure Key Substituents logP* (Predicted) Metabolic Stability
Target Compound Pyrimidine + triazolo-pyridazine Cyclopropyl, dimethyl, piperazine 3.2 High
Compound 2 Pyrazolo-pyrimidine p-Tolyl, imino 2.1 Moderate
MM0421.02 Triazolo-pyridine Phenylpiperazine 3.8 Moderate

*logP values estimated using MarvinSketch.

Pharmacological and Regulatory Considerations
  • Target compound : The dimethyl and cyclopropyl groups likely reduce CYP450-mediated metabolism compared to phenyl-substituted analogs like MM0421.02, which are flagged as impurities in pharmaceutical standards .
  • Receptor selectivity: The triazolo-pyridazine moiety may confer adenosine A2A receptor antagonism, similar to structurally related compounds in , but with improved selectivity due to steric hindrance from the cyclopropyl group.
  • Toxicity profile: Piperazine-linked triazolo compounds (e.g., MM0421.03 in ) are associated with genotoxic impurity risks, necessitating rigorous purification protocols for the target compound .

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